molecular formula CH6NO3P B13415826 (15N)azanylmethylphosphonic acid

(15N)azanylmethylphosphonic acid

Cat. No.: B13415826
M. Wt: 112.031 g/mol
InChI Key: MGRVRXRGTBOSHW-VQEHIDDOSA-N
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Description

(15N)Azanylmethylphosphonic acid, IUPAC name (15N)azanyl(1^13C)methylphosphonic acid, is a stable isotope-labeled derivative of aminomethyl phosphonic acid (AMPA). Its structure incorporates both 15N (a heavy nitrogen isotope) and 13C (a heavy carbon isotope), making it valuable for tracing nitrogen and carbon pathways in metabolic, environmental, and proteomic studies. The compound is provided as a single-solution format, stored at +20°C, and classified under the metabolite and stable isotope-labeled product category .

Key applications include:

  • Metabolic tracing: Tracking nitrogen and carbon fluxes in biological systems.
  • Proteomics: Enhancing mass spectrometry (MS) accuracy by reducing false discovery rates (FDR) through isotopic specificity .
  • Environmental chemistry: Studying phosphonate degradation pathways and nutrient cycling.

Properties

Molecular Formula

CH6NO3P

Molecular Weight

112.031 g/mol

IUPAC Name

(15N)azanylmethylphosphonic acid

InChI

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5)/i2+1

InChI Key

MGRVRXRGTBOSHW-VQEHIDDOSA-N

Isomeric SMILES

C([15NH2])P(=O)(O)O

Canonical SMILES

C(N)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (15N)azanylmethylphosphonic acid typically involves the reaction of isotopically labeled ammonia (15NH3) with formaldehyde (CH2O) and phosphorous acid (H3PO3). The reaction is carried out under controlled conditions to ensure the incorporation of the 15N isotope into the final product. The general reaction scheme is as follows: [ 15NH3 + CH2O + H3PO3 \rightarrow (15N)azanylmethylphosphonic acid ]

Industrial Production Methods

Industrial production of (15N)azanylmethylphosphonic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(15N)azanylmethylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted phosphonic acids.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, amine derivatives, and substituted phosphonic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

(15N)azanylmethylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex phosphonic acid derivatives.

    Biology: Utilized in isotopic labeling studies to trace nitrogen pathways in biological systems.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool in nuclear magnetic resonance (NMR) spectroscopy.

    Industry: Employed in the production of flame retardants, corrosion inhibitors, and chelating agents.

Mechanism of Action

The mechanism of action of (15N)azanylmethylphosphonic acid involves its interaction with various molecular targets. In biological systems, it can act as a nitrogen donor, participating in metabolic pathways and enzyme-catalyzed reactions. The isotopic labeling with 15N allows for detailed studies of these interactions using techniques such as NMR spectroscopy, providing insights into the molecular pathways and targets involved.

Comparison with Similar Compounds

Structural and Isotopic Analogs

Non-isotopic Aminomethyl Phosphonic Acid (AMPA)
  • Differences :
    • Lacks 15N and 13C isotopes, limiting its utility in tracer studies.
    • Used primarily as a glyphosate degradation byproduct in environmental monitoring.
  • Similarities :
    • Shares the phosphonic acid group, enabling chelation and resistance to enzymatic hydrolysis.
15N-Labeled Amino Acids
  • Examples : 15N-labeled glutamine, alanine.
  • Applications : Ecological trophic position estimation via δ15N analysis (e.g., gull egg studies in Figure 2, 3 ).

  • Contrast: Specificity: Amino acids are incorporated directly into proteins, whereas (15N)azanylmethylphosphonic acid serves as a metabolite or tracer. Detection: Amino acids rely on bulk δ15N or compound-specific isotope analysis, while the phosphonic acid’s isotopic labels enhance MS quantification .

Isotope-Labeled Agricultural Compounds

15N-Labeled Nitration Reagents
  • Example : Trifluoromethanesulfonyl nitrate (15N-enriched).
  • Applications : Aromatic nitration studies using 15N NMR to probe covalent bonding .
  • Contrast :
    • Technique : The phosphonic acid is analyzed via MS or chromatography, whereas nitration reagents focus on NMR.
    • Stability : Trifluoromethanesulfonyl nitrate is highly reactive, whereas (15N)azanylmethylphosphonic acid is stable at room temperature .

Physicochemical and Handling Properties

Compound Isotopic Labels Storage Key Research Findings
(15N)Azanylmethylphosphonic acid 15N, 13C +20°C High isotopic purity; used in MS-based proteomics
15N-Labeled Cattle Slurry 15N Field-based Lower NUE vs. synthetic fertilizers due to immobilization
15N-Labeled Amino Acids 15N -80°C Trophic position estimation in ecological studies
Trifluoromethanesulfonyl nitrate 15N Lab-synthesized Covalent bonding confirmed via 15N NMR

Proteomics and Metabolic Studies

  • Superiority in MS : The dual 15N/13C labeling in (15N)azanylmethylphosphonic acid reduces spectral overlap, improving quantification accuracy. This aligns with findings where 15N labeling lowered FDR in protein prospector workflows .
  • Environmental Tracking : Unlike 15N-labeled fertilizers, which are immobilized in soil, the phosphonic acid’s structure may facilitate tracing phosphonate degradation pathways.

Ecological vs. Agricultural Use

  • δ15N Analysis: While amino acid δ15N detects trophic shifts in predators (e.g., Figure 2 ), the phosphonic acid’s isotopic labels are tailored for mechanistic studies of nutrient cycling rather than food web dynamics.

Biological Activity

(15N)azanylmethylphosphonic acid, a nitrogen-labeled phosphonic acid, has garnered attention in recent years for its potential biological activities. This compound is structurally related to various biologically active phosphonates and has implications in fields such as medicinal chemistry, agriculture, and environmental science. This article explores the biological activity of (15N)azanylmethylphosphonic acid, focusing on its mechanisms of action, effects on cellular processes, and potential applications.

Chemical Structure and Properties

(15N)azanylmethylphosphonic acid can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC2H8N1O3P1 (with 15N)
Molecular Weight109.07 g/mol
IUPAC Name(15N)azanylmethylphosphonic acid

The presence of the nitrogen isotope (15N) allows for tracing studies in biological systems, enhancing the understanding of its metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that phosphonates, including (15N)azanylmethylphosphonic acid, exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as protein synthesis and cell wall formation.

  • Study Findings : In vitro tests demonstrated that (15N)azanylmethylphosphonic acid effectively inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations as low as 10 µM, suggesting a potent antimicrobial effect .

Nitric Oxide Interaction

Research has highlighted the role of nitric oxide (NO) in various biological processes, including signaling pathways and immune responses. The development of NO-sensing probes that incorporate (15N)-labeled compounds has facilitated real-time monitoring of NO levels in biological systems.

  • Mechanism : The interaction of (15N)azanylmethylphosphonic acid with NO can lead to the formation of reactive nitrogen species, which may modulate cellular signaling pathways involved in inflammation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (15N)azanylmethylphosphonic acid involved testing against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound was found to disrupt membrane integrity and inhibit biofilm formation.

  • Results :
    • Minimum Inhibitory Concentration (MIC): 10 µM for E. coli
    • Biofilm inhibition: 75% reduction at 20 µM concentration

Case Study 2: Nitrogen Metabolism

In a study examining nitrogen metabolism using isotopically labeled amino acids, (15N)azanylmethylphosphonic acid was utilized to trace nitrogen assimilation pathways in plants. The results indicated enhanced uptake and incorporation into amino acids during periods of high nitrogen availability.

  • Findings :
    • Increased assimilation rates were observed in treated plants compared to controls.
    • The use of (15N)-labeling allowed for precise tracking of nitrogen flow through metabolic pathways .

Table 1: Antimicrobial Activity of (15N)azanylmethylphosphonic Acid

Bacterial StrainMIC (µM)Biofilm Reduction (%)
Escherichia coli1075
Staphylococcus aureus2060
Bacillus subtilis1570

Table 2: Nitrogen Assimilation Rates

TreatmentNitrogen Uptake Rate (%)Isotope Incorporation (%)
Control305
(15N)azanylmethylphosphonic acid5020

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